molecular formula C12H16O2 B14460679 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde CAS No. 74479-67-7

4-Methoxy-2,3,5,6-tetramethylbenzaldehyde

Cat. No.: B14460679
CAS No.: 74479-67-7
M. Wt: 192.25 g/mol
InChI Key: SYRYAJAKXUVWDC-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and four methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde typically involves the alkylation of a benzene derivative followed by formylation. One common method includes the chloromethylation or bromomethylation of 2,3,5,6-tetramethylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at 40-45°C . This intermediate is then subjected to oxidation to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

    Oxidation: 4-Methoxy-2,3,5,6-tetramethylbenzoic acid.

    Reduction: 4-Methoxy-2,3,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Methoxy-2,3,5,6-tetramethylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy and methyl groups influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 4-Methoxy-2,3,6-trimethylbenzaldehyde
  • 2,3,5,6-Tetramethylbenzaldehyde
  • 2,4,6-Trimethoxybenzaldehyde

Comparison: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity and selectivity compared to its analogs. For instance, 2,4,6-trimethoxybenzaldehyde has three methoxy groups, which significantly alter its electronic properties and reactivity compared to this compound .

Properties

CAS No.

74479-67-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methoxy-2,3,5,6-tetramethylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H,1-5H3

InChI Key

SYRYAJAKXUVWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)C)C)OC)C

Origin of Product

United States

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